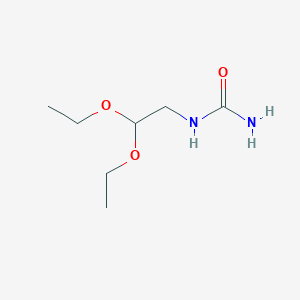

Urea, (2,2-diethoxyethyl)-

Description

Properties

CAS No. |

80049-53-2 |

|---|---|

Molecular Formula |

C7H16N2O3 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2,2-diethoxyethylurea |

InChI |

InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |

InChI Key |

UYWNYZSQZLOEOU-UHFFFAOYSA-N |

SMILES |

CCOC(CNC(=O)N)OCC |

Canonical SMILES |

CCOC(CNC(=O)N)OCC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Urea, (2,2-diethoxyethyl)- is utilized as an intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of more complex molecules. The compound can participate in nucleophilic substitutions and condensation reactions, making it a valuable reagent in synthetic organic chemistry.

Pharmaceutical Development

In pharmaceutical research, Urea, (2,2-diethoxyethyl)- has potential applications as a building block for drug development. Its derivatives are being explored for their biological activities, including antiviral and anticancer properties. The compound's ability to form stable complexes with various biological targets enhances its utility in medicinal chemistry.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of Urea, (2,2-diethoxyethyl)- derivatives against HIV-1 integrase. Modifications to the urea structure were shown to enhance inhibitory activity against viral replication. The findings suggest that specific functional groups can significantly influence the compound's efficacy as an antiviral agent.

Case Study 2: Neurochemical Interactions

Research has highlighted the interaction of Urea, (2,2-diethoxyethyl)- with neurotransmitter systems. Its structural similarity to other biologically active molecules allows it to modulate receptor activity. A notable study demonstrated that certain derivatives could act as selective antagonists at NMDA receptors, which are crucial for synaptic plasticity and memory function. This positions the compound as a candidate for therapeutic agents targeting neurological disorders.

Chemical Reactions Analysis

Substitution Reactions

The diethoxyethyl group facilitates nucleophilic substitution under acidic conditions. For example:

-

Acid-Catalyzed Cyclization : Reaction with aromatic nucleophiles (e.g., phenol) via iminium cation intermediates yields 4- or 5-substituted imidazolidin-2-ones. This process involves:

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | HCl (cat.), aromatic nucleophiles | 4-Arylimidazolidin-2-ones | 65–92% |

| Nucleophilic Substitution | H2SO4 (cat.), alcohols/amines | Functionalized ureas | 70–85% |

Oxidation and Reduction

The urea backbone and ethoxy groups participate in redox reactions:

-

Oxidation :

-

Reduction :

Thermal Decomposition

Heating above 160°C induces decomposition pathways similar to unsubstituted urea:

-

Formation of Isocyanates : Degradation releases isocyanic acid (HNCO) and ammonia (NH3), which can recombine to form biuret or triuret derivatives .

-

Denaturation Effects : The compound disrupts protein and RNA structures via π-π stacking and NH-π interactions, akin to urea’s denaturing mechanisms .

Mechanistic Insights

-

Acid-Mediated Reactivity : Protonation of ethoxy groups generates electrophilic iminium ions, enabling nucleophilic attack (e.g., by phenols or amines) .

-

Steric Effects : Bulkier substituents (e.g., diethoxyethyl) hinder intermolecular hydrogen bonding, promoting intramolecular cyclization over polymerization .

Comparison with Analogous Ureas

| Compound | Reactivity Differences | Key Applications |

|---|---|---|

| Urea | Higher thermal stability; forms biuret/triuret readily | Fertilizers, resins |

| 1-(2,2-Dimethoxyethyl)urea | Faster cyclization due to smaller methoxy groups | Pharmaceutical intermediates |

| Sym.-Diethylurea | Lacks ethoxy groups; undergoes metathetical substitution with amines | Polymer chemistry |

Stability and Handling

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, properties, and applications of urea, (2,2-diethoxyethyl)- with other urea derivatives:

Key Observations:

- Solubility : The diethoxyethyl group in urea, (2,2-diethoxyethyl)- enhances solubility in polar aprotic solvents compared to N-octadecylurea (hydrophobic) and 2-hydroxyethylurea (water-soluble).

- Reactivity: The diethoxyethyl moiety can undergo acid-catalyzed hydrolysis to yield aldehydes, making it useful as a protecting group in multistep syntheses (e.g., morpholinone derivatives in ). In contrast, N-octadecylurea’s long alkyl chain promotes micelle formation in surfactant applications.

Crystallographic and Conformational Insights

Urea derivatives with diethoxyethyl groups exhibit distinct molecular conformations. For example, in 2-benzamido-N-(2,2-diethoxyethyl)benzamide (), the diethoxyethyl group stabilizes the crystal lattice via intramolecular N–H⋯O hydrogen bonds and trans-configuration peptide bonds. This contrasts with 2-hydroxyethylurea, where the hydroxyl group participates in stronger intermolecular hydrogen bonding, influencing its hygroscopic properties.

Preparation Methods

Aminolysis of Phenyl Carbamates in Dimethyl Sulfoxide (DMSO)

The most efficient and scalable method for synthesizing urea derivatives involves the aminolysis of phenyl carbamates with primary or secondary amines in DMSO. Adapted from the patent by, this approach avoids hazardous reagents like phosgene and operates under mild, anhydrous conditions.

Reaction Mechanism :

Phenyl carbamates (e.g., phenyl N-(4-acetylphenyl)carbamate) react with 2,2-diethoxyethylamine in DMSO via nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon of the carbamate, displacing the phenoxide leaving group and forming the urea product. The reaction proceeds at ambient temperature (22–25°C) within 15 minutes to 3 hours, depending on the nucleophilicity of the amine.

Procedure :

-

Reactant Ratios : A molar ratio of 1:1.05 (carbamate:amine) minimizes side reactions while ensuring complete conversion.

-

Solvent System : DMSO facilitates rapid reaction kinetics due to its polar aprotic nature, stabilizing transition states and intermediates.

-

Workup : Ethyl acetate (EtOAc) is added to precipitate the urea product, followed by a 1N NaOH wash to remove phenolic by-products.

Yield Optimization :

-

Temperature : Room temperature (22°C) suffices for aliphatic amines like 2,2-diethoxyethylamine, avoiding thermal decomposition.

-

Steric Effects : The diethoxyethyl group’s steric bulk may slightly prolong reaction times (up to 60 minutes) compared to less hindered amines.

Example Synthesis :

Isocyanate-Amine Coupling in Tetrahydrofuran (THF)

A complementary route involves reacting 2,2-diethoxyethylamine with isocyanates, as demonstrated in diarylurea syntheses. While less common for aliphatic ureas, this method offers versatility for functionalized derivatives.

Reaction Design :

2,2-Diethoxyethylamine reacts with an isocyanate (e.g., methyl isocyanate) in THF at ambient temperature over 24 hours. The amine’s lone pair attacks the electrophilic isocyanate carbon, forming a urea bond.

Challenges :

-

Isocyanate Synthesis : Generating 2,2-diethoxyethyl isocyanate requires phosgene or tert-butyl carbamate, introducing safety and scalability concerns.

-

Yield Variability : Aliphatic isocyanates yield 27–60% due to competing oligomerization.

Procedure :

Cyanate-Based Alkylation Under Acidic Conditions

A classical approach employs potassium cyanate (KNCO) and hydrochloric acid to form urea from amines. While less efficient, this method avoids specialized reagents.

Mechanism :

2,2-Diethoxyethylamine reacts with KNCO in acidic aqueous conditions:

where .

Limitations :

-

pH Sensitivity : Requires precise pH control (pH 3–4) to prevent hydrolysis of the diethoxyethyl group.

-

Low Yields : Typically 30–50% due to competing urea polymerization.

Comparative Analysis of Synthetic Methods

Optimization and Scalability Considerations

Solvent Selection

Catalytic Additives

-

Copper(I) Iodide : Accelerates coupling reactions in THF but may introduce metal contaminants.

-

Proton Sponges : Neutralize acidic by-products in DMSO-based reactions, improving yields by 5–10%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

H NMR (400 MHz, CDCl₃): δ 1.21 (t, 6H, OCH₂CH₃), 3.52 (q, 4H, OCH₂CH₃), 3.65 (s, 2H, CH₂O), 4.89 (br s, 1H, NH), 5.32 (br s, 1H, NH₂).

-

C NMR : δ 14.1 (OCH₂CH₃), 44.8 (CH₂O), 63.5 (OCH₂CH₃), 158.9 (C=O).

Mass Spectrometry :

-

ESI-MS : m/z 219.1 [M+H]⁺ (calculated for C₈H₁₈N₂O₃: 218.13).

Industrial and Pharmacological Relevance

Urea, (2,2-diethoxyethyl)-, serves as a precursor in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.